![molecular formula C12H17FN2O B3374594 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 1021133-89-0](/img/structure/B3374594.png)
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline
Overview
Description
“2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline” is a chemical compound with the CAS Number: 1021133-89-0 . It has a molecular weight of 224.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C12H17FN2O and it has a molecular weight of 224.28 .Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is not fully understood. However, studies have shown that this compound inhibits the activity of specific enzymes involved in the progression of cancer and neurodegenerative diseases. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of specific enzymes involved in the progression of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anticancer activity against several cancer cell lines. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been found to exhibit some toxicity in animal studies, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the use of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline in scientific research. One potential future direction is the development of more water-soluble derivatives of this compound for use in experiments where solubility is an issue. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of this compound in combination with other drugs for the treatment of cancer.
Conclusion:
This compound is a chemical compound that has significant potential for use in various fields of scientific research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and its derivatives in the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against several cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of specific enzymes involved in the progression of these diseases.
properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKLPCGSNKBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



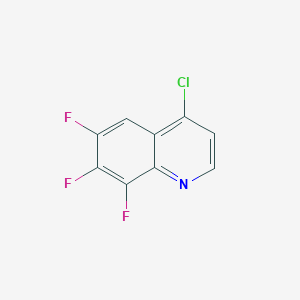
![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)
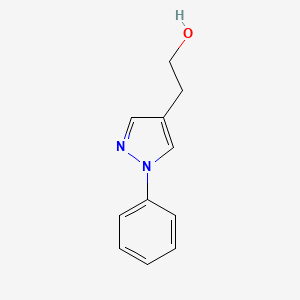
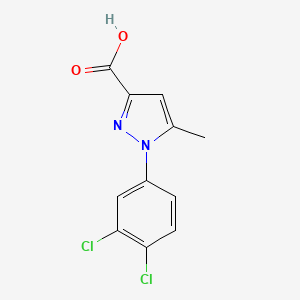

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
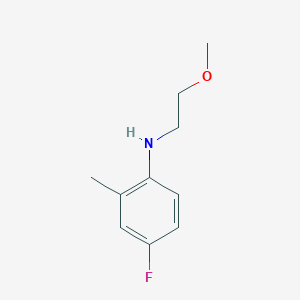
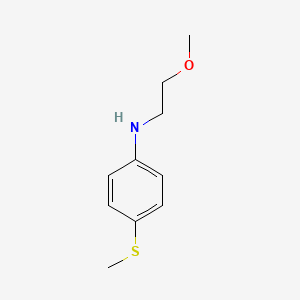
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
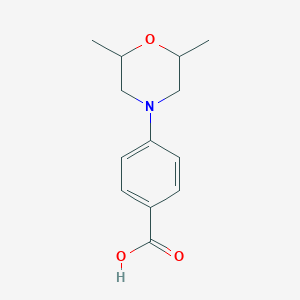
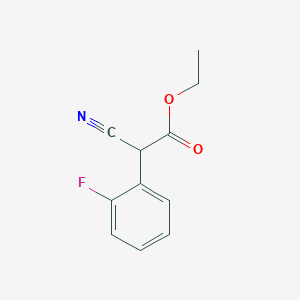

![1,2-difluoro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3374628.png)
